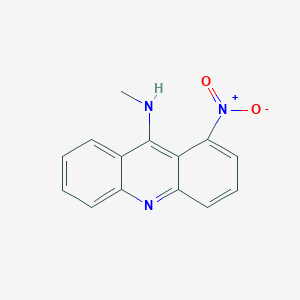![molecular formula C9H8N2O3 B12925544 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one CAS No. 105831-95-6](/img/structure/B12925544.png)
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one is a compound that belongs to the family of quinoid compounds. These compounds are known for their presence in natural products, endogenous biochemical substances, and various drugs. They play a significant role in electron transfer processes in metabolic activities such as photosynthesis and respiration, which are essential for life .
Preparation Methods
The synthesis of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one can be achieved through the halogenation of corresponding quinone imines. The reaction conditions typically involve the use of solvents like chloroform and elution with benzene-hexane mixtures. The purity of the compounds is often checked using thin-layer chromatography (TLC) and visualized under UV light .
Chemical Reactions Analysis
4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for halogenation and trifluoromethanesulfonic acid for reactions with phenol and benzenediols. The major products formed from these reactions are halogenated derivatives and other substituted compounds .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of various derivatives that exhibit biological activities such as anticancer, cytotoxic, and immunotoxic properties. It is also employed in the study of electron transfer processes in metabolic activities and the development of pesticides and fungicides .
Mechanism of Action
The mechanism of action of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one involves its role in electron transfer processes. The compound interacts with molecular targets and pathways involved in metabolic activities, such as photosynthesis and respiration. The redox potential and electrophilicity of the compound play a crucial role in determining its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one include other quinoid compounds such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide. These compounds share similar structures and biological activities but differ in their specific substituents and degree of halogenation .
Properties
CAS No. |
105831-95-6 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)10-8-5-14-11-9(8)13/h1-4,8H,5H2,(H,11,13) |
InChI Key |
DVFKBPVEENUAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NO1)N=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


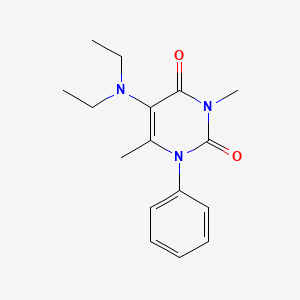
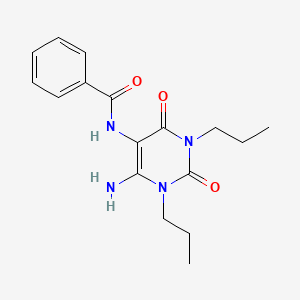
![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
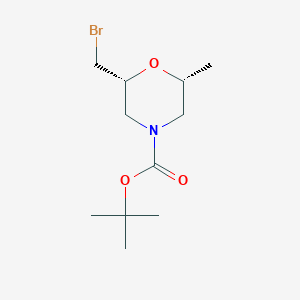

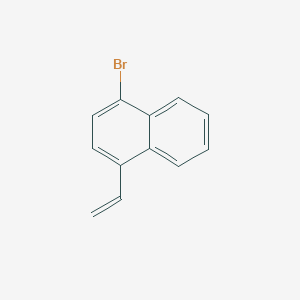
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
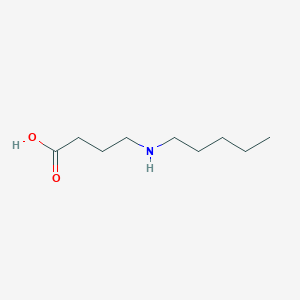
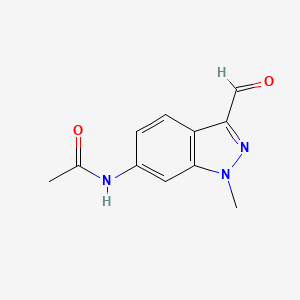
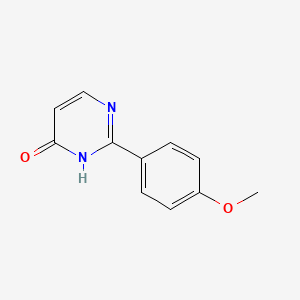
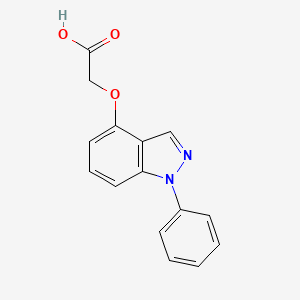
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
